p-Naphtholbenzein

Catalog No.
S1510151
CAS No.
145-50-6
M.F
C27H18O2
M. Wt
374.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
p-Naphtholbenzein

CAS Number

145-50-6

Product Name

p-Naphtholbenzein

IUPAC Name

(4Z)-4-[(4-hydroxynaphthalen-1-yl)-phenylmethylidene]naphthalen-1-one

Molecular Formula

C27H18O2

Molecular Weight

374.4 g/mol

InChI

InChI=1S/C27H18O2/c28-25-16-14-23(19-10-4-6-12-21(19)25)27(18-8-2-1-3-9-18)24-15-17-26(29)22-13-7-5-11-20(22)24/h1-17,28H/b27-24-

InChI Key

VDDWRTZCUJCDJM-PNHLSOANSA-N

SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Canonical SMILES

C1=CC=C(C=C1)C(=C2C=CC(=O)C3=CC=CC=C23)C4=CC=C(C5=CC=CC=C54)O

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/2\C=CC(=O)C3=CC=CC=C23)/C4=CC=C(C5=CC=CC=C54)O

Acid-Base Titration Indicator:

p-Naphtholbenzein functions as a versatile acid-base indicator, meaning it changes color based on the surrounding solution's acidity (pH). In acidic solutions, it remains colorless, while turning yellow in neutral solutions and red in basic solutions [1]. This color change allows scientists to visually determine the endpoint of an acid-base titration, signifying the point where equal amounts of acid and base have been added.

Source

[1] PubChem. National Institutes of Health.

Chelation Studies:

p-Naphtholbenzein exhibits chelating properties, meaning it can form complex ring structures with metal ions. This property makes it valuable in studying metal-ligand interactions and their role in various biological and chemical processes [2].

Source

[2] Sigma-Aldrich. p-Naphtholbenzein.

p-Naphtholbenzein is a chemical compound with the molecular formula C27H18O. It is primarily recognized as a pH indicator, exhibiting a distinctive color change in response to varying pH levels. The compound is characterized by its ability to transition from yellow to red as the pH shifts from acidic to alkaline conditions. This property makes it particularly valuable in titrations and other analytical chemistry applications.

The structure of p-Naphtholbenzein consists of a naphthalene ring system with hydroxyl groups, which contribute to its reactivity and functionality. Its unique structural features enable it to participate in various

, primarily involving protonation and deprotonation processes due to its hydroxyl groups. These reactions are crucial for its function as a pH indicator:

  • Protonation Reaction: In acidic environments, the hydroxyl group can accept a proton, leading to a structural change that alters the compound's color.
  • Deprotonation Reaction: In alkaline conditions, the compound loses a proton, resulting in another distinct color change.

These reversible reactions are essential for its application in monitoring pH levels in various solutions.

The biological activity of p-Naphtholbenzein is noteworthy, particularly regarding its potential toxicity. Studies indicate that exposure to this compound may lead to cardiac sensitization and severe heart abnormalities. Additionally, prolonged exposure can result in liver and kidney damage, as well as allergic reactions . Due to these risks, handling p-Naphtholbenzein requires caution and adherence to safety protocols.

Several methods exist for synthesizing p-Naphtholbenzein:

  • Condensation Reactions: One common method involves the condensation of naphthols with benzaldehyde under acidic conditions.
  • Reduction Reactions: Another approach includes the reduction of naphthalene derivatives followed by subsequent reactions with hydroxyl groups.
  • Catalytic Methods: Recent advancements have introduced catalytic methods that enhance yield and purity during synthesis.

These methods allow for the production of p-Naphtholbenzein with varying degrees of efficiency and scalability.

Interaction studies involving p-Naphtholbenzein focus on its behavior in different chemical environments. Research indicates that it can interact with various ionic species, affecting its colorimetric properties. Additionally, studies have shown that its reactivity can be influenced by the presence of other compounds, which may either enhance or inhibit its function as an indicator. Understanding these interactions is crucial for optimizing its use in analytical procedures.

Several compounds share similarities with p-Naphtholbenzein, particularly in their structural features or functional roles as indicators. Here are some notable comparisons:

Compound NameMolecular FormulaKey Characteristics
PhenolphthaleinC20H14O4Commonly used as an acid-base indicator; transitions from colorless to pink.
Bromothymol BlueC27H28Br2O5SA pH indicator that changes from yellow to blue; used in biological applications.
Methyl OrangeC14H14N3NaO3SChanges from red to yellow; often used in titrations involving strong acids and weak bases.

p-Naphtholbenzein is unique due to its specific color transition range and structural characteristics, making it particularly suited for certain analytical applications where other indicators may not perform as effectively.

Physical Description

Dark red powder; [Alfa Aesar MSDS]

XLogP3

6.6

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

374.130679813 g/mol

Monoisotopic Mass

374.130679813 g/mol

Heavy Atom Count

29

GHS Hazard Statements

Aggregated GHS information provided by 58 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (98.28%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

145-50-6

General Manufacturing Information

1(4H)-Naphthalenone, 4-[(4-hydroxy-1-naphthalenyl)phenylmethylene]-: ACTIVE

Dates

Modify: 2023-08-15

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